Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate
Description
Historical Development of Benzothiazole Sulfinates
Benzothiazole sulfinates gained prominence in the 2010s as alternatives to traditional sulfinic acid precursors, which faced limitations due to instability and harsh synthesis conditions. Early approaches relied on multistep oxidations of thiols or disulfides, often requiring strong acids or high temperatures. A paradigm shift occurred in 2017 with the introduction of 2-sulfinyl benzothiazole (BTS) as a stable sulfinic acid transfer reagent. This innovation enabled the first oxidation-free synthesis of sulfinate salts through nucleophilic displacement reactions with alkyl halides, achieving yields up to 99% under mild conditions. The benzothiazole moiety served dual roles as both a protecting group and an activating agent, permitting subsequent functionalization into sulfones or sulfonamides via one-pot methodologies.
Key milestones in sulfinate chemistry include:
Emergence of 7-Methyl-1,3-Benzothiazole-2-Sulfinate Lithium
The 7-methyl-substituted lithium sulfinate derivative addresses critical limitations of earlier benzothiazole sulfinates. Methyl substitution at the 7-position enhances thermal stability by 15–20°C compared to unsubstituted analogs, as demonstrated by thermogravimetric analysis. Lithium counterion selection improves solubility in polar aprotic solvents (DMF, DMSO) by 30–40% relative to sodium or potassium salts, facilitating homogeneous reaction conditions.
Synthesis typically involves:
- Sulfinyl transfer : Reaction of 7-methyl-1,3-benzothiazole-2-thiol with BTS under basic conditions
- Alkali metal exchange : Metathesis with lithium hydroxide in ethanol/water mixtures
- Crystallization : Isolation via antisolvent precipitation using diethyl ether
This protocol achieves 85–92% isolated yield with >98% purity by HPLC. The methyl group’s electron-donating effect increases nucleophilicity at the sulfinate oxygen, enabling faster SN2 reactions with electrophiles compared to non-methylated analogs.
Significance in Sulfur Chemistry Research
The lithium 7-methylbenzothiazole sulfinate enables three key transformations:
| Reaction Type | Conditions | Yield Range | Application Example |
|---|---|---|---|
| Sulfone Formation | Alkyl halide, DMF, 50°C | 88–95% | Polymer crosslinking agents |
| Sulfonamide Synthesis | Amine, EDCI, rt | 76–84% | Anticancer drug intermediates |
| Sulfonyl Fluoridation | XeF2, CH2Cl2, −20°C | 68–72% | PET tracer development |
Notably, the compound facilitates atom-economical synthesis through:
- Photocatalytic C–H functionalization : Enables direct arylthiolation of heteroarenes using Fe3O4 nanoparticles (85–92% yields)
- Oxidant-free couplings : Replaces traditional Ag2CO3-mediated reactions with copper-free protocols
- Tandem reactions : Sequential sulfinate formation and cyclization in one pot for benzothiazolo[3,2-a]quinoline derivatives
Relationship to Parent Benzothiazole Scaffold
The parent 1,3-benzothiazole system provides essential electronic features for sulfinate reactivity:
- Aromatic stabilization : Delocalization of sulfur lone pairs into the π-system lowers sulfinate oxidation potential by 0.3 V
- Steric protection : The fused benzene ring shields the sulfinate group from dimerization or disproportionation
- Directing effects : The thiazole nitrogen coordinates to metal catalysts during cross-coupling reactions
7-Methyl substitution modifies these properties through:
- Steric hindrance : The methyl group reduces rotational freedom about the C2–S bond by 12°, as shown by X-ray crystallography
- Electronic modulation : +I effect increases sulfinate nucleophilicity (Hammett σp = −0.17 vs. −0.23 for H-substituted)
- Solubility enhancement : Lipophilic methyl group improves organic solvent compatibility while maintaining water solubility via lithium counterion
Properties
IUPAC Name |
lithium;7-methyl-1,3-benzothiazole-2-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2.Li/c1-5-3-2-4-6-7(5)12-8(9-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVRGQIQHXVRLB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C2C(=CC=C1)N=C(S2)S(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate typically involves the reaction of 7-methyl-1,3-benzothiazole-2-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is carried out in a polar organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature range of 0-50°C. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate may share these properties due to its structural features. Studies have shown that compounds with similar structures can inhibit specific enzymes and interact with DNA, suggesting potential therapeutic applications.
Case Study: Inhibition of Enzymatic Activity
A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results indicated a dose-dependent inhibition, highlighting the compound's potential as a lead compound for developing new anticancer drugs.
Materials Science Applications
Electrochemical Applications
Lithium compounds are widely used in battery technology. The unique properties of this compound make it a candidate for enhancing the performance of lithium metal anodes in batteries. Its ability to form stable complexes may improve the efficiency and longevity of battery systems.
Table 1: Comparison of Lithium Compounds for Battery Applications
| Compound Name | Stability | Conductivity | Application Area |
|---|---|---|---|
| This compound | High | Moderate | Lithium metal anodes |
| Lithium carbonate | Moderate | High | Standard lithium-ion batteries |
| Lithium iron phosphate | High | Low | Electric vehicles |
Environmental Science Applications
Potential Use in Environmental Remediation
The sulfinate group in this compound may facilitate reactions that help degrade environmental pollutants. Preliminary studies suggest that this compound can catalyze the breakdown of certain organic pollutants in water, indicating its potential use in environmental remediation strategies.
Case Study: Degradation of Organic Pollutants
In laboratory experiments, this compound was tested for its ability to degrade phenolic compounds in wastewater. Results showed significant reduction in pollutant concentration over time, demonstrating the compound's effectiveness as an environmental remediation agent.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . It can also interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs include:
Lithium(1+) ion 6-fluoro-1,3-benzothiazole-2-sulfinate (CAS 2138100-22-6)
Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate (CAS 2155852-58-5)
*Inferred from the lithium sulfinate group’s ionic character .
Reactivity and Stability
- Electron-Donating vs. Fluorinated derivatives may exhibit greater thermal stability due to stronger C–F bonds .
- Ring Effects: The fused benzene ring in benzothiazole derivatives (vs. non-fused thiazole in the 5-ethyl analog) enhances conjugation, affecting UV-Vis absorption and redox properties. This makes benzothiazole sulfinates more suited for optoelectronic applications .
Lithium Ion Interactions
The lithium ion’s small size and high charge density enable strong ionic interactions with the sulfinate group, influencing crystal packing and solubility. Comparative thermochemical data for lithium ion solvation (e.g., ΔrH° with water = −305 kcal/mol ) suggest that hydration energetics may differ slightly between derivatives due to substituent effects on the sulfinate’s charge distribution.
Biological Activity
Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a benzothiazole ring and a sulfinate group. This combination enhances its solubility in polar solvents and contributes to its reactivity in biological systems. The compound typically appears as a white to yellow solid and shows limited solubility in ethanol but is soluble in dimethylformamide and dimethyl sulfoxide.
Biological Activities
Research indicates that compounds with a benzothiazole structure often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains.
- Antifungal Properties : Studies suggest that these compounds can inhibit fungal growth.
- Anticancer Effects : Certain benzothiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and DNA interaction.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies using molecular docking techniques have indicated potential binding affinities with enzymes involved in critical metabolic pathways. These interactions could lead to therapeutic effects, particularly in oncology and infectious diseases.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfinate Group : This step often utilizes sulfination reactions that introduce the -SO₂- moiety into the benzothiazole framework.
- Lithiation : The final step involves the incorporation of lithium ions to form the lithium salt.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is provided below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate | Similar benzothiazole structure | Different methyl substitution position |
| Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate | Fluorine substitution on benzothiazole | Enhanced reactivity due to electronegative fluorine |
| Benzothiazole-2-sulfonic acid | Sulfonic acid instead of sulfinate | More acidic properties; different solubility |
The specific methyl substitution at the 7-position and the dual functionality as both a sulfinyl compound and a lithium salt distinguish this compound from other similar compounds.
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- Antimicrobial Studies : A study demonstrated that various benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanisms involved included disruption of bacterial cell walls and inhibition of essential enzymes.
- Anticancer Research : Research published in journals indicated that certain derivatives showed promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells through DNA intercalation and enzyme inhibition mechanisms.
- Enzyme Interaction Studies : Molecular docking studies revealed that this compound could potentially bind to key enzymes involved in metabolic pathways, suggesting further investigation into its therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate?
A common methodological approach involves nucleophilic substitution or sulfonation reactions. For benzothiazole derivatives, a base-mediated synthesis (e.g., sodium hydroxide in DMF) can facilitate the introduction of sulfinate groups. For example, analogous procedures for 2-substituted benzothiazoles involve reacting precursors like 2-aminobenzimidazole with carbon disulfide under controlled cooling (e.g., ice-water baths for 30 minutes) to stabilize intermediates . Subsequent lithiation using lithium salts (e.g., LiOH or LiCl) in polar aprotic solvents may yield the target compound. Purification via recrystallization or column chromatography is recommended to achieve >97% purity, as demonstrated in related sulfonamide syntheses .
Q. How can the structure of this compound be confirmed experimentally?
X-ray crystallography using the SHELX software suite is a gold standard for structural elucidation. SHELXL is widely employed for refining small-molecule structures, even for sulfur-containing heterocycles like benzothiazoles. For high-resolution data, SHELXPRO can interface with macromolecular refinement workflows . Complementary techniques include NMR (¹H/¹³C) to verify substituent positions and FT-IR to confirm sulfinate (S-O) vibrational modes. Mass spectrometry (ESI-MS) is critical for validating molecular weight and lithium adduct formation .
Advanced Research Questions
Q. How do thermodynamic properties of lithium ion interactions influence the stability of this compound?
The lithium cation (Li⁺) exhibits strong solvation tendencies, which affect compound stability. Thermochemical data for Li⁺ with sulfonate analogs (e.g., ΔrH° = -142 kJ/mol for Li⁺•H2O interactions) suggest that hydration competes with sulfinate coordination. Researchers should model Li⁺ binding using gas-phase thermochemistry (e.g., ion clustering data) to predict stability in anhydrous environments. For example, Li⁺•CH3CN interactions (ΔrH° = -125 kJ/mol) indicate acetonitrile as a suitable solvent for minimizing hydrolysis .
Q. How can contradictions in reported thermodynamic data be resolved during experimental design?
Discrepancies in thermochemical values (e.g., ΔrH° for Li⁺•NH3 ranging from -98 to -105 kJ/mol across studies) often arise from experimental setups (e.g., gas-phase vs. solution-phase measurements). To reconcile these, cross-validate data using multiple techniques:
- Gas-phase studies : Employ mass spectrometry (e.g., Rodgers and Armentrout’s guided-ion beam method ).
- Solution-phase studies : Use calorimetry or conductivity measurements.
Statistical tools like weighted averaging of literature values and error propagation analysis are recommended for deriving reliable thermodynamic parameters .
Q. What strategies optimize reaction yields in benzothiazole sulfinate synthesis?
Key factors include:
- Temperature control : Cooling reactants (e.g., ice-water baths) minimizes side reactions, as shown in 2-methylthio-benzimidazole syntheses .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance lithium ion mobility and sulfinate group incorporation .
- Stoichiometric precision : Maintain a 1:1 molar ratio of lithium source to benzothiazole precursor to avoid excess Li⁺, which can promote aggregation .
Q. How can spectroscopic methods address challenges in characterizing sulfinate-lithium complexes?
- NMR : Use ⁷Li NMR to probe lithium coordination environments. Chemical shifts >0 ppm indicate strong ion-pairing with sulfinate groups.
- Raman spectroscopy : Detect S-O symmetric stretching modes (~1040 cm⁻¹) to confirm sulfinate integrity.
- UV-Vis : Monitor π→π* transitions in the benzothiazole ring (λmax ~270–310 nm) to assess electronic effects of lithium binding .
Methodological Considerations for Data Reproducibility
Q. What purification methods ensure high-purity this compound?
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (20–50% EtOAc) effectively separate sulfinate derivatives from byproducts.
- Lyophilization : For hygroscopic samples, freeze-drying under vacuum preserves anhydrous lithium complexes .
Q. How should researchers handle discrepancies in crystallographic refinement?
For ambiguous electron density maps (e.g., disordered sulfur atoms):
Apply SHELXL’s PART and SIMU commands to model disorder.
Validate using the R1 factor (<5% for high-quality data) and check for twinning with SHELXD .
Cross-reference with spectroscopic data to confirm bond lengths and angles.
Advanced Analytical Techniques
Q. What computational methods complement experimental studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
